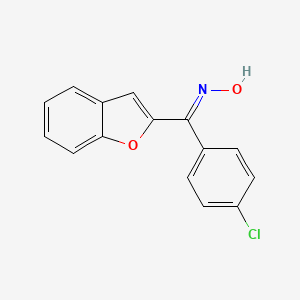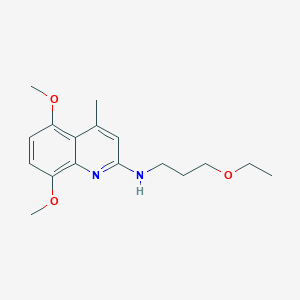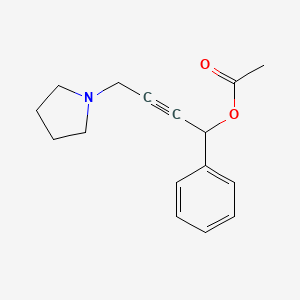
1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate
Vue d'ensemble
Description
1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate, also known as PBTA, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. PBTA is a derivative of the compound phenylbutyric acid, which has been shown to have anti-cancer and anti-inflammatory properties. PBTA has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate is thought to exert its anti-cancer and anti-inflammatory effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in gene expression, and are often overexpressed in cancer cells. By inhibiting HDACs, this compound is able to promote the expression of genes that are involved in cell cycle arrest and apoptosis, leading to the death of cancer cells. This compound has also been shown to reduce the production of inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on HDAC activity and gene expression, this compound has been shown to induce the expression of heat shock proteins, which play a role in cellular stress response. This compound has also been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in acid-base balance in the body.
Avantages Et Limitations Des Expériences En Laboratoire
1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has several advantages as a tool for scientific research. It is a relatively stable compound, and can be easily synthesized using a variety of methods. This compound is also able to enter cells more easily than phenylbutyric acid itself, making it a useful prodrug for delivering phenylbutyric acid to cancer cells. However, the purity and yield of this compound can vary depending on the method of synthesis used, which may limit its usefulness in some experiments.
Orientations Futures
There are several future directions for research involving 1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate. One area of interest is the development of new methods for synthesizing this compound with higher yields and purity. Another area of interest is the development of new prodrugs based on this compound, which may have improved delivery to cancer cells. Finally, further research is needed to fully understand the mechanism of action of this compound, and to determine its potential applications in the treatment of cancer and inflammation.
Applications De Recherche Scientifique
1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has been used in scientific research as a tool for studying the effects of phenylbutyric acid derivatives on cancer cells and inflammation. This compound has been shown to inhibit the growth of cancer cells in vitro, and to reduce inflammation in animal models. This compound has also been used as a prodrug for delivering phenylbutyric acid to cancer cells, as it is able to enter cells more easily than phenylbutyric acid itself.
Propriétés
IUPAC Name |
(1-phenyl-4-pyrrolidin-1-ylbut-2-ynyl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-14(18)19-16(15-8-3-2-4-9-15)10-7-13-17-11-5-6-12-17/h2-4,8-9,16H,5-6,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBQXZKOWLATKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C#CCN1CCCC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-amino-3-[1-cyano-2-(1-naphthyl)vinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3863381.png)
![4,6-dimethyl-3-[3-(3,4,5-trimethoxyphenyl)acryloyl]-2(1H)-pyridinone](/img/structure/B3863409.png)
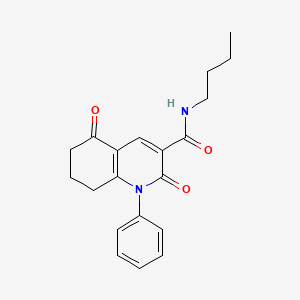
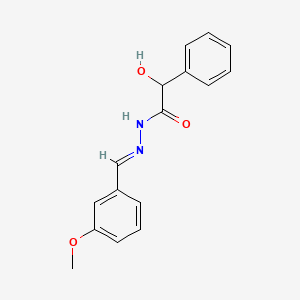
![2-{[4-(2-tert-butylphenoxy)butyl]amino}ethanol](/img/structure/B3863428.png)

![2-methoxy-4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-chlorobenzoate](/img/structure/B3863448.png)

![N'-(2,4-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3863461.png)
![2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B3863465.png)
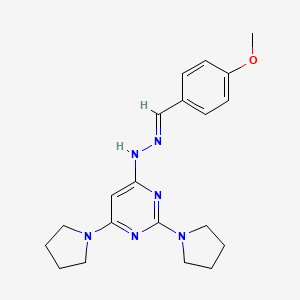
![10-butyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrobromide](/img/structure/B3863480.png)
